molecular formula C11H17ClN2O2 B10783366 Pilocarpine-d3 Hydrochloride

Pilocarpine-d3 Hydrochloride

Cat. No.: B10783366
M. Wt: 247.73 g/mol
InChI Key: RNAICSBVACLLGM-ALOYQDBRSA-N
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Description

(+)-Pilocarpine-d3 (hydrochloride) is a deuterated form of pilocarpine, a naturally occurring alkaloid derived from the Pilocarpus plants. Pilocarpine is a muscarinic acetylcholine receptor agonist, primarily used in the treatment of dry mouth and various ophthalmic conditions, such as glaucoma .

Preparation Methods

The synthesis of (+)-Pilocarpine-d3 (hydrochloride) involves several steps, starting from the natural extraction of pilocarpine from Pilocarpus plants. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. Industrial production methods may include the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .

Chemical Reactions Analysis

(+)-Pilocarpine-d3 (hydrochloride) undergoes various chemical reactions, including:

Scientific Research Applications

(+)-Pilocarpine-d3 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

(+)-Pilocarpine-d3 (hydrochloride) exerts its effects by acting as a muscarinic acetylcholine receptor agonist. It binds to the muscarinic receptors, particularly the M3 subtype, found in various endocrine and exocrine glands, as well as smooth muscle cells in the pupillary sphincter and ciliary bodies. This binding leads to the contraction of these muscles, resulting in pupil constriction (miosis) and increased secretion of saliva .

Comparison with Similar Compounds

(+)-Pilocarpine-d3 (hydrochloride) can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

247.73 g/mol

IUPAC Name

(3S,4R)-3-ethyl-4-[[3-(trideuteriomethyl)imidazol-4-yl]methyl]oxolan-2-one;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H/t8-,10-;/m0./s1/i2D3;

InChI Key

RNAICSBVACLLGM-ALOYQDBRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC=C1C[C@H]2COC(=O)[C@H]2CC.Cl

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C.Cl

Origin of Product

United States

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